1,3-Benzodioxol-5-yl[4-(2-chloro-6-nitrophenyl)piperazin-1-yl]methanone
Description
1-(1,3-Benzodioxol-5-ylcarbonyl)-4-(2-chloro-6-nitrophenyl)piperazine is a complex organic compound that features a piperazine ring substituted with a benzodioxole and a chloronitrophenyl group
Properties
IUPAC Name |
1,3-benzodioxol-5-yl-[4-(2-chloro-6-nitrophenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O5/c19-13-2-1-3-14(22(24)25)17(13)20-6-8-21(9-7-20)18(23)12-4-5-15-16(10-12)27-11-26-15/h1-5,10H,6-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANLUMXPFTQZUQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=CC=C2Cl)[N+](=O)[O-])C(=O)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Benzodioxol-5-yl[4-(2-chloro-6-nitrophenyl)piperazin-1-yl]methanone typically involves multi-step organic reactions. One common method involves the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized from catechol and formaldehyde under acidic conditions.
Acylation Reaction: The benzodioxole is then acylated using a suitable acyl chloride to form the benzodioxol-5-ylcarbonyl chloride.
Nucleophilic Substitution: The benzodioxol-5-ylcarbonyl chloride reacts with piperazine to form the intermediate product.
Final Substitution: The intermediate product undergoes a nucleophilic aromatic substitution with 2-chloro-6-nitrophenyl chloride to yield the final compound.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 1-(1,3-Benzodioxol-5-ylcarbonyl)-4-(2-chloro-6-nitrophenyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and nitro positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Substituted piperazine derivatives.
Scientific Research Applications
1-(1,3-Benzodioxol-5-ylcarbonyl)-4-(2-chloro-6-nitrophenyl)piperazine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with neurotransmitter receptors.
Biological Studies: The compound is used in research to understand its effects on cellular pathways and its potential as a therapeutic agent.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 1,3-Benzodioxol-5-yl[4-(2-chloro-6-nitrophenyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The benzodioxole and piperazine moieties are crucial for binding to these targets, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-(1,3-Benzodioxol-5-ylcarbonyl)-4-phenylpiperazine: Lacks the chloro and nitro groups, leading to different chemical reactivity and biological activity.
1-(1,3-Benzodioxol-5-ylcarbonyl)-4-(2-chlorophenyl)piperazine: Similar structure but without the nitro group, affecting its electronic properties and reactivity.
Uniqueness: 1-(1,3-Benzodioxol-5-ylcarbonyl)-4-(2-chloro-6-nitrophenyl)piperazine is unique due to the presence of both chloro and nitro groups, which confer distinct electronic and steric properties. These features can influence its reactivity and interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
